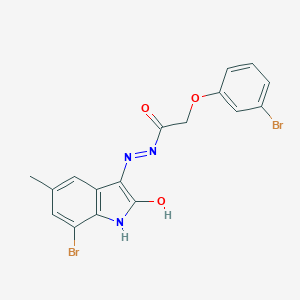
N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(3-bromophenoxy)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Condensation with Hydrazide: The brominated indole is then reacted with a hydrazide derivative to form the acetohydrazide moiety.
Final Condensation: The final step involves the condensation of the intermediate with 3-bromophenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes.
化学反应分析
Types of Reactions
N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with DNA: Intercalating into DNA and disrupting replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar Compounds
Isatin Derivatives: Compounds like isatin and its derivatives share a similar indole core and have been studied for their biological activities.
Indole-3-acetic Acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and hydrazide moieties
属性
分子式 |
C17H13Br2N3O3 |
|---|---|
分子量 |
467.1g/mol |
IUPAC 名称 |
N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(3-bromophenoxy)acetamide |
InChI |
InChI=1S/C17H13Br2N3O3/c1-9-5-12-15(13(19)6-9)20-17(24)16(12)22-21-14(23)8-25-11-4-2-3-10(18)7-11/h2-7,20,24H,8H2,1H3 |
InChI 键 |
AJJPHEGNQICBMN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)COC3=CC(=CC=C3)Br)O |
规范 SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)COC3=CC(=CC=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


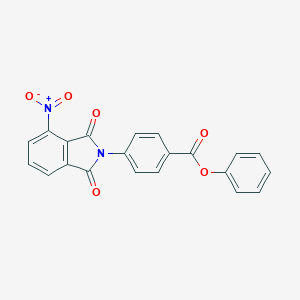

![2-Methylpropyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate](/img/structure/B387049.png)
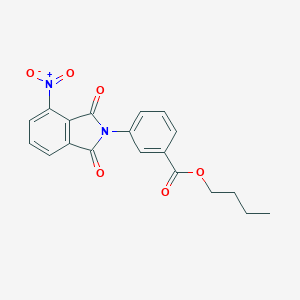
![N'-[1-(4-chlorophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387051.png)
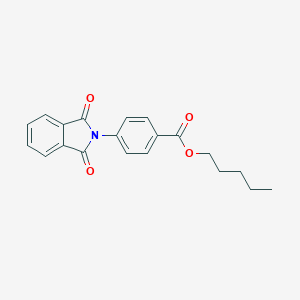
![1-[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl terephthalate](/img/structure/B387055.png)
![N-[(E)-[(4-bromophenyl)-phenylmethylidene]amino]-1,3-benzodioxole-5-carboxamide](/img/structure/B387057.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387059.png)
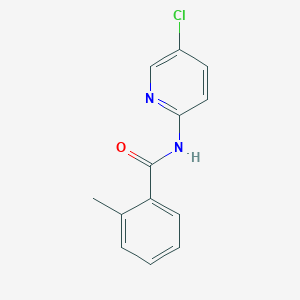
![N'-[1-(3-aminophenyl)ethylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/structure/B387061.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine](/img/structure/B387064.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]quinoline-2-carbohydrazide](/img/structure/B387068.png)
![3-(2-{2-[1-(1-naphthyl)ethylidene]hydrazino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B387069.png)
